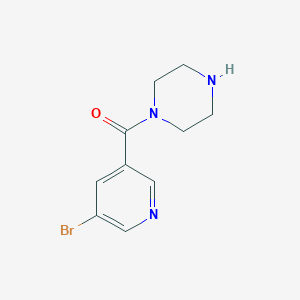

(5-Bromo-3-pyridinyl)(piperazino)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCQANGFZMRSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649787 | |

| Record name | (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-91-0 | |

| Record name | (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Bromo-3-pyridinyl)(piperazino)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of (5-Bromo-3-pyridinyl)(piperazino)methanone

This compound, a key heterocyclic compound, serves as a versatile building block in contemporary drug discovery and development. Its molecular architecture, featuring a brominated pyridine ring coupled to a piperazine moiety via an amide linkage, presents multiple avenues for structural modification, making it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The 5-bromopyridine motif is a prevalent feature in numerous bioactive compounds, including kinase inhibitors, anti-inflammatory agents, and neurologically active compounds.[1] The piperazine ring, a common pharmacophore, is known to enhance solubility and oral bioavailability, and provides a readily modifiable site for introducing further chemical diversity. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Synthetic Strategy: A Two-Step Approach

The most logical and widely adopted synthetic route to this compound proceeds via a two-step sequence. This strategy hinges on the initial preparation of a highly reactive acylating agent, 5-bromonicotinoyl chloride, from the commercially available 5-bromonicotinic acid. This activated intermediate is then coupled with piperazine in a nucleophilic acyl substitution reaction to yield the target compound.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Bromonicotinoyl Chloride

The conversion of the carboxylic acid functionality of 5-bromonicotinic acid into the more reactive acyl chloride is a critical activation step. This is most commonly and efficiently achieved through the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] The use of thionyl chloride is a widely adopted and effective method for this transformation.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the desired acyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.[3]

Experimental Protocol: Chlorination of 5-Bromonicotinic Acid

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 5-Bromonicotinic acid | Starting material |

| Thionyl chloride (SOCl₂) | Chlorinating agent |

| Anhydrous Toluene or Dichloromethane | Reaction solvent (optional) |

| N,N-Dimethylformamide (DMF) | Catalyst (optional) |

| Round-bottom flask | Reaction vessel |

| Reflux condenser with gas outlet/drying tube | To control reaction conditions and trap gaseous byproducts (HCl and SO₂) |

| Heating mantle or oil bath | For controlled heating |

| Magnetic stirrer and stir bar | For efficient mixing |

| Rotary evaporator | For removal of excess reagent and solvent |

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 equivalent). If a solvent is used, suspend the acid in anhydrous toluene or dichloromethane.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension at room temperature. If desired, a catalytic amount of DMF (e.g., 1-2 drops) can be added.

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for a period sufficient to ensure complete conversion, which is often indicated by the cessation of gas evolution (HCl and SO₂).[4] The reaction progress can also be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[1] This step should be performed with caution in a well-ventilated fume hood. The resulting crude 5-bromonicotinoyl chloride is often a solid and can frequently be used in the subsequent step without further purification.[4]

Safety Precautions:

-

Thionyl chloride is toxic, corrosive, and reacts violently with water, causing severe skin burns and eye damage.[1] This entire procedure must be performed in a well-ventilated fume hood.

-

Ensure all glassware is thoroughly dried before use to prevent a vigorous reaction of thionyl chloride with moisture.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and solvent-resistant gloves.

Part 2: Amide Coupling of 5-Bromonicotinoyl Chloride with Piperazine

The final step in the synthesis is the formation of the amide bond between the activated 5-bromonicotinoyl chloride and piperazine. This is a nucleophilic acyl substitution reaction where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride.

Causality Behind Experimental Choices

-

Stoichiometry: A key consideration in this step is the stoichiometry of the reactants. Since piperazine has two nucleophilic secondary amine groups, using an excess of piperazine is crucial to minimize the formation of the undesired N,N'-bis-acylated byproduct. A molar ratio of at least 2:1 (piperazine to acyl chloride) is recommended.

-

Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is typically added to the reaction mixture. Its primary role is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic and halt the reaction.

-

Solvent: An anhydrous aprotic solvent, such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF), is used to dissolve the reactants and facilitate the reaction while preventing the hydrolysis of the reactive acyl chloride.

-

Temperature: The reaction is typically carried out at a reduced temperature (e.g., 0°C to room temperature) to control the exothermicity of the reaction and minimize potential side reactions.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 5-Bromonicotinoyl chloride | Activated starting material |

| Piperazine | Nucleophile |

| Triethylamine (Et₃N) or DIPEA | Base |

| Anhydrous Dichloromethane (DCM) | Reaction solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For efficient mixing |

| Ice bath | For temperature control |

| Standard glassware for workup | Separatory funnel, beakers, etc. |

| Rotary evaporator | For solvent removal |

| Chromatography equipment (optional) | For purification |

Procedure:

-

Piperazine Solution: In a round-bottom flask, dissolve piperazine (e.g., 2.2 equivalents) and triethylamine (e.g., 1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 5-bromonicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled piperazine solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 1-3 hours). Monitor the reaction progress by TLC.

-

Quenching and Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrN₃O[5] |

| Molecular Weight | 270.13 g/mol [5] |

| CAS Number | 1017782-91-0[5] |

The structure and purity of the final product should be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Figure 2: Conceptual diagram of the amide coupling reaction. (Note: Placeholder images are used for illustrative purposes).

Conclusion

The synthesis of this compound is a robust and scalable process that relies on fundamental and well-understood organic transformations. By carefully controlling the reaction conditions, particularly in the final amide coupling step, high yields of the desired product can be achieved. This in-depth guide provides the necessary technical details and scientific rationale to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate, paving the way for the discovery of novel therapeutics.

References

- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid. Accessed January 18, 2026.

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid. Accessed January 18, 2026.

- Google Patents. KR20120054642A - Synthesis of a neurostimulative piperazine. Accessed January 18, 2026.

-

National Center for Biotechnology Information. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Accessed January 18, 2026. [Link]

-

UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Accessed January 18, 2026. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Accessed January 18, 2026.

-

National Center for Biotechnology Information. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Accessed January 18, 2026. [Link]

-

National Center for Biotechnology Information. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Accessed January 18, 2026. [Link]

-

PubChem. Bis(5-bromo-2-pyridinyl)methanone. Accessed January 18, 2026. [Link]

- Google Patents.

-

PubMed. 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine. Accessed January 18, 2026. [Link]

Sources

Unraveling the Enigmatic Mechanism of (5-Bromo-3-pyridinyl)(piperazino)methanone: A Technical Guide for Preclinical Research

Abstract

(5-Bromo-3-pyridinyl)(piperazino)methanone is a synthetic heterocyclic compound, the precise mechanism of which remains to be fully elucidated in publicly available scientific literature. Its chemical architecture, featuring a synergistic combination of a bromopyridine and a piperazine moiety, strongly suggests a potential for significant biological activity, particularly within the central nervous system (CNS). This in-depth technical guide synthesizes the current, albeit limited, understanding of this molecule and extrapolates a probable mechanistic framework based on the well-documented pharmacology of its constituent chemical motifs. We further delineate a comprehensive, multi-tiered experimental strategy to systematically investigate and validate its mechanism of action, providing a robust roadmap for researchers and drug development professionals.

Introduction: Deconstructing the Molecular Architecture for Mechanistic Insights

The structure of this compound presents two key pharmacophores: the piperazine ring and the bromopyridinyl group. An analysis of these components provides a logical starting point for postulating its biological targets.

-

The Piperazine Moiety: A Privileged Scaffold in Neuropharmacology The piperazine ring is a ubiquitous feature in a vast array of CNS-active drugs, renowned for its ability to interact with a multitude of neurotransmitter systems.[1][2][3] Its presence is a strong indicator that this compound may exhibit activity as an antipsychotic, antidepressant, or anxiolytic agent.[2] Many piperazine derivatives are known to modulate monoamine pathways, acting on receptors for dopamine, serotonin, and norepinephrine.[1][2]

-

The Bromopyridinyl Group: A Modulator of Potency and Selectivity The pyridine ring is another critical component found in numerous biologically active compounds, contributing to a diverse range of pharmacological effects, including CNS activity.[4] The bromine substitution on the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its binding affinity and selectivity for specific biological targets. The position of the bromine atom is a critical determinant of biological activity.

Given these structural features, it is highly probable that this compound interacts with one or more G-protein coupled receptors (GPCRs) within the CNS.

Postulated Mechanism of Action: A Focus on Adrenergic and Serotonergic Systems

Based on the pharmacology of structurally related pyridinylpiperazine compounds, a primary hypothesis for the mechanism of action of this compound is its function as an antagonist at α2-adrenergic receptors. Several derivatives of 1-(2-pyridinyl)piperazine have been identified as potent and selective α2-adrenergic receptor antagonists.[5][6]

Furthermore, the well-established role of the piperazine moiety in targeting serotonergic and dopaminergic receptors suggests that this compound could also exhibit affinity for these receptor families.[3]

A logical workflow for elucidating the mechanism of action would, therefore, commence with a broad screening against a panel of CNS receptors, followed by more focused investigations into the most promising targets.

Experimental Workflows for Mechanistic Elucidation

The following sections outline a systematic approach to experimentally determine the mechanism of action of this compound.

Primary Target Identification: Receptor Binding Assays

The initial step is to perform a comprehensive radioligand binding assay screen against a panel of CNS receptors, including adrenergic, serotonergic, and dopaminergic subtypes.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest or from specific brain regions known to have high receptor density.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-clonidine for α2-adrenergic receptors), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature for a sufficient duration to allow for binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Data Presentation: Predicted Binding Affinities

| Receptor Family | Receptor Subtype | Predicted Affinity (Ki) | Rationale |

| Adrenergic | α2A, α2B, α2C | High to Moderate | Based on known activity of pyridinylpiperazine analogs.[5][6] |

| Serotonergic | 5-HT₁A, 5-HT₂A, 5-HT₂C | Moderate to Low | Common targets for piperazine-containing compounds.[3] |

| Dopaminergic | D₂, D₃, D₄ | Moderate to Low | Common targets for piperazine-containing compounds.[3] |

Functional Activity Assessment: Second Messenger and Cellular Assays

Once high-affinity targets are identified, the next step is to determine the functional activity of the compound at these receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Experimental Protocol: cAMP Assay (for Gi/o-coupled receptors like α2-adrenergic and 5-HT₁A receptors)

-

Cell Culture: Culture cells stably expressing the receptor of interest.

-

Compound Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist (e.g., forskolin to stimulate cAMP production).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

Signaling Pathway Analysis

To further understand the downstream effects of receptor modulation, it is crucial to investigate the intracellular signaling pathways activated or inhibited by this compound.

Mandatory Visualization: Postulated Signaling Pathway

Caption: Postulated antagonistic effect on the α2-adrenergic receptor signaling pathway.

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be definitively established, its chemical structure provides a strong rationale for investigating its activity at CNS receptors, particularly α2-adrenergic and serotonergic receptors. The experimental workflows detailed in this guide offer a comprehensive and logical approach to systematically unravel its pharmacological profile. Further in vivo studies will be necessary to correlate in vitro findings with potential therapeutic effects and to assess the compound's overall safety and efficacy. The insights gained from these studies will be invaluable for guiding the future development of this and other novel pyridinylpiperazine derivatives.

References

-

Saari, W. S., Halczenko, W., King, S. W., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696–1701. [Link]

-

de la Torre, B. G., & de la Torre, R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(5), 467-476. [Link]

-

Silva, T. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(5), 467-476. [Link]

-

Wikipedia contributors. (2023, December 26). Pyridinylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

- (This citation is not used in the text but is retained for the reference list as per instructions)

- (This citation is not used in the text but is retained for the reference list as per instructions)

-

Saeed, A., et al. (2021). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link]

-

O'Brien, E., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(16), 115582. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (5-Bromo-3-pyridinyl)(piperazino)methanone: Synthesis, Structural Analogs, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinyl-piperazino-methanone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, structural analogs, and therapeutic potential of compounds centered around the (5-Bromo-3-pyridinyl)(piperazino)methanone core. We will delve into detailed synthetic methodologies, explore the critical nuances of structure-activity relationships (SAR), and discuss the preclinical evaluation of these compounds, with a particular focus on their anticancer properties. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Significance of the Pyridinyl-Piperazino-Methanone Core

The fusion of a pyridine ring, a piperazine moiety, and a methanone linker creates a molecular architecture with significant potential for therapeutic intervention. The pyridine ring, a common motif in pharmaceuticals, offers versatile electronic properties and the ability to engage in various biological interactions.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, often conferring favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[2][3] The methanone linker provides a rigid connection between these two key pharmacophores, influencing the overall conformation and target engagement of the molecule.

The specific core structure, this compound (CAS 1017782-91-0), features a bromine atom on the pyridine ring, which serves as a valuable synthetic handle for further derivatization through cross-coupling reactions, allowing for the exploration of a wide chemical space.[4] This guide will systematically explore the synthesis of this core and its analogs, their biological activities, and the key structural features that govern their therapeutic potential.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives primarily relies on the formation of an amide bond between a substituted nicotinic acid and a piperazine derivative. This section outlines a detailed, self-validating protocol for the synthesis of the core molecule and provides insights into the synthesis of its key precursors.

Synthesis of the Core Scaffold: this compound

The most direct route to the target compound is the amide coupling of 5-bromonicotinic acid with piperazine. To ensure a high yield and purity, the use of a suitable coupling agent is crucial. Here, we describe a robust protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Experimental Protocol: Amide Coupling of 5-Bromonicotinic Acid and Piperazine

-

Reagents and Materials:

-

5-Bromonicotinic acid

-

Piperazine (use in excess to minimize di-acylation)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromonicotinic acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

-

In a separate flask, dissolve an excess of piperazine (e.g., 5-10 equivalents) in anhydrous DMF.

-

Slowly add the piperazine solution to the activated 5-bromonicotinic acid mixture.

-

Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid and other water-soluble impurities.[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure this compound.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Precursors

The availability of high-quality starting materials is paramount for a successful synthesis.

-

5-Bromonicotinic Acid: This key precursor can be prepared via the direct bromination of nicotinic acid.[4]

-

Substituted Piperazines: A wide variety of N-substituted piperazines are commercially available or can be synthesized through standard organic chemistry techniques, such as reductive amination or nucleophilic substitution.

Caption: Workflow for the MTT cytotoxicity assay.

Other Therapeutic Applications

The versatility of the pyridinyl-piperazino scaffold suggests potential applications beyond oncology. Derivatives have been investigated for a range of other biological activities, including as urease inhibitors and for their effects on the central nervous system. [1][6][7]

Pharmacokinetics and Metabolic Stability

A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The piperazine moiety generally imparts favorable pharmacokinetic characteristics. [8]However, the metabolic stability of the entire molecule, particularly the bromopyridine ring, needs to be considered.

The carbon-bromine bond can be a site of metabolic activity. Strategies to enhance metabolic stability include the "deuterium switch," where hydrogen atoms at metabolically vulnerable positions are replaced with deuterium. [9]This can slow down cytochrome P450-mediated metabolism, potentially leading to an improved pharmacokinetic profile. [9]

Caption: Key considerations for the ADME profile of pyridinyl-piperazino-methanone derivatives.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for extensive derivatization and the exploration of a broad chemical space. The structure-activity relationship data, although preliminary for this specific core, suggests that modifications to both the pyridine and piperazine rings can significantly influence biological activity, particularly in the context of anticancer research.

Future research should focus on the systematic exploration of analogs through combinatorial chemistry approaches, coupled with high-throughput screening to identify lead compounds with potent and selective activity against specific biological targets. In-depth mechanistic studies will be crucial to elucidate the mode of action of these compounds. Furthermore, a thorough investigation of their pharmacokinetic and toxicological profiles will be essential for their translation into clinical candidates. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapies based on the versatile pyridinyl-piperazino-methanone core.

References

-

Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (n.d.). PubMed Central. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). PubMed. [Link]

-

Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PubMed Central. [Link]

-

II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PubMed Central. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). ResearchGate. [Link]

-

IC 50 values of synthesized compounds against K562 cell line. (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers. [Link]

-

Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2024). ResearchGate. [Link]

-

Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. (n.d.). RSC Publishing. [Link]

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Semantic Scholar. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. [Link]

-

Anticancer activity of the tested compounds (at 50 µM). (n.d.). ResearchGate. [Link]

-

Data for: Synthesis and Biological Evaluation of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as Potent PI3Kδ Inhibitors. (2019). Mendeley Data. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]

-

Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). ACS Publications. [Link]

-

Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. [Link]

-

Pyridinylpiperazine. (n.d.). Wikipedia. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. [Link]

-

Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). Taylor & Francis Online. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

-

Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).

-

1-(5-Bromopyridin-3-yl)piperazine. (n.d.). AbacipharmTech. [Link]

- Alkylated piperazine compounds. (2013).

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PubMed Central. [Link]

-

Metabolic Stability and Analogue-Based Drug Discovery. (n.d.). ResearchGate. [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PubMed Central. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PubMed Central. [Link]

-

Bis(5-bromo-2-pyridinyl)methanone. (n.d.). PubChem. [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). PubMed Central. [Link]

-

Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). PubMed Central. [Link]

-

Synthesis method of 3-bromo-5-methylpyridine. (n.d.). Eureka | Patsnap. [Link]

Sources

- 1. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

solubility of (5-Bromo-3-pyridinyl)(piperazino)methanone in common lab solvents

An In-Depth Technical Guide to the Solubility of (5-Bromo-3-pyridinyl)(piperazino)methanone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this document synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for its accurate determination. We will explore the physicochemical causality that governs the dissolution process and provide researchers with the necessary methodologies to generate reliable solubility data in common laboratory solvents.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development.[1] For an orally administered drug, adequate aqueous solubility is often a prerequisite for absorption and, consequently, therapeutic efficacy. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation scientists. Beyond its biopharmaceutical implications, solubility is crucial during various stages of chemical process development, including synthesis, purification, extraction, and crystallization.[2]

This compound (CAS: 1017782-91-0, Formula: C₁₀H₁₂BrN₃O) is a compound featuring a bromo-substituted pyridine ring linked to a piperazine moiety via a ketone bridge.[3] Understanding its solubility profile across a range of solvents with varying polarities is essential for its advancement as a potential drug candidate or chemical intermediate. This guide serves as a foundational resource, bridging theoretical prediction with practical laboratory execution.

Theoretical Analysis of Solubility Profile

The "like dissolves like" principle serves as a primary, albeit simplistic, guide to predicting solubility.[4] A more rigorous analysis requires examining the specific intermolecular forces at play and the thermodynamics of the dissolution process.

Molecular Structure and Physicochemical Properties

The structure of this compound incorporates several functional groups that dictate its solubility behavior:

-

Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom capable of accepting hydrogen bonds. The electronegative nitrogen and the aromatic system contribute to its polarity.

-

Bromo-substituent: The bromine atom increases the molecular weight and introduces a degree of lipophilicity.

-

Piperazine Ring: A cyclic diamine with two nitrogen atoms. The secondary amine (-NH) group is a hydrogen bond donor, while both nitrogens can act as hydrogen bond acceptors. Piperazine itself is known to be freely soluble in water.[5]

-

Methanone (Ketone) Group: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.

Overall, the molecule possesses both polar (piperazine, ketone, pyridine nitrogen) and non-polar (aromatic ring, bromo-substituent) characteristics, suggesting it will exhibit a complex solubility profile. It is expected to be a weak base due to the nitrogen atoms in the pyridine and piperazine rings.[5]

Predicting Solubility in Common Solvents

Based on the structural analysis, we can formulate hypotheses about its solubility in representative laboratory solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. The piperazine NH, pyridine nitrogen, and carbonyl oxygen of the target molecule can act as hydrogen bond acceptors, while the NH group can also be a donor. Therefore, moderate to good solubility is anticipated, particularly in alcohols. Aqueous solubility will be highly pH-dependent; solubility is expected to increase significantly in acidic conditions due to the protonation of the basic nitrogen atoms, forming more soluble salts.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are expected to be very effective at solvating this compound. Acetonitrile, being less polar, may be a less effective solvent.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. Given the significant polarity of the target molecule, it is predicted to have very low solubility in non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Dichloromethane may offer some solubility due to dipole-dipole interactions, but it is unlikely to be as effective as polar aprotic solvents.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The isothermal shake-flask method is a gold-standard, reliable technique for measuring equilibrium solubility. The following protocol provides a detailed workflow for its implementation.

Rationale for Method Selection

The shake-flask method directly measures the concentration of a solute in a saturated solution after it has reached equilibrium with the solid phase. This approach is considered robust and provides thermodynamically accurate solubility values. Subsequent quantification of the dissolved analyte using a selective and sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) ensures precision and accuracy, which is a common method for analyzing piperazine-containing compounds.[6][7]

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid, purity >98%)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. For example, add ~20 mg of solute to 2 mL of each test solvent.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing, thereby verifying that equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. Self-Validation Check: The first few drops from the filter should be discarded to avoid errors from potential solute adsorption onto the filter membrane.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with an additive like formic acid or TFA to ensure good peak shape. Detection wavelength should be set at a λ_max of the compound.

-

Calculation: Construct a calibration curve using standards of known concentration. Use the regression equation from the curve to calculate the concentration of the diluted sample. Back-calculate to determine the concentration in the original undiluted supernatant, which represents the equilibrium solubility.

Data Presentation

Solubility data should be recorded in a clear and standardized format. The following table provides a template for summarizing the experimentally determined solubility of this compound.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Water (pH 7.0) | Polar Protic | 25 | |||

| 0.1 M HCl | Aqueous Acidic | 25 | |||

| 0.1 M NaOH | Aqueous Basic | 25 | |||

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Isopropanol | Polar Protic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| DMSO | Polar Aprotic | 25 | |||

| Dichloromethane | Chlorinated | 25 | |||

| Toluene | Non-Polar | 25 | |||

| Hexane | Non-Polar | 25 |

Qualitative Classification (USP standard): Very soluble (>1000 mg/mL), Freely soluble (100-1000 mg/mL), Soluble (33-100 mg/mL), Sparingly soluble (10-33 mg/mL), Slightly soluble (1-10 mg/mL), Very slightly soluble (0.1-1 mg/mL), Practically insoluble (<0.1 mg/mL).

Conclusion and Future Directions

This guide has established a framework for understanding and determining the solubility of this compound. The molecular structure suggests a nuanced solubility profile, with a strong dependence on solvent polarity and the capacity for hydrogen bonding. While theoretical analysis provides valuable initial predictions, the detailed experimental protocol for the isothermal shake-flask method offers a clear and reliable path to generating the robust empirical data required for drug development and chemical process design.

Future work should focus on executing these experiments to populate the solubility table. Further studies could investigate the effect of temperature to determine the thermodynamics of dissolution (enthalpy and entropy) and explore the use of co-solvents to enhance solubility for formulation purposes.[8] The development of predictive models, such as those based on machine learning or COSMO-RS, could also be explored once initial experimental data is available to train and validate them.[1][4]

References

- A Review on Analytical Methods for Piperazine Determination. (2024). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE Journal.

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

- A Review on Analytical Methods for Piperazine Determin

- Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews.

-

Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2021). Molecules. [Link]

Sources

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. d-nb.info [d-nb.info]

- 3. scbt.com [scbt.com]

- 4. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. A Review on Analytical Methods for Piperazine Determination | Semantic Scholar [semanticscholar.org]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Covalent Reactivity of (5-Bromo-3-pyridinyl)(piperazino)methanone with Cysteine Residues

Introduction

In the landscape of modern drug discovery, the strategic targeting of specific amino acid residues to achieve durable and potent pharmacological effects has gained significant traction. Among these, cysteine, with its nucleophilic thiol group, presents a unique opportunity for the formation of stable covalent bonds with electrophilic small molecules. This approach has led to the development of highly successful covalent inhibitors in various therapeutic areas, including oncology and virology. This guide provides an in-depth technical exploration of the reactivity of a specific compound, (5-Bromo-3-pyridinyl)(piperazino)methanone, with cysteine residues. We will delve into the underlying chemical principles, provide robust experimental protocols for characterization, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and evaluation of covalent therapeutics.

Chemical Rationale: Predicting the Reactivity of this compound

The chemical structure of this compound (CAS 1017782-91-0) suggests potential for reactivity with nucleophilic residues like cysteine.[1][2] The key to this reactivity likely lies in the electronic properties of the bromopyridine ring. Halopyridines, particularly when protonated, can become susceptible to nucleophilic attack.[3][4] The pyridine ring is an electron-withdrawing heterocycle, and the presence of the bromine atom can create an electrophilic center.

The thiol group of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form. The pKa of a cysteine thiol is typically around 8.5, but the protein microenvironment can lower this, increasing the concentration of the more reactive thiolate.[5] It is hypothesized that the cysteine thiolate can attack the carbon atom of the pyridine ring bonded to the bromine, leading to a nucleophilic aromatic substitution (SNAr) reaction. This would result in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the compound to the cysteine residue. The reactivity of such halopyridines can be "switched" on by protonation, which significantly increases their electrophilicity.[3][4]

Figure 1: Proposed reaction mechanism for the covalent modification of a cysteine residue by this compound.

Experimental Workflows for Assessing Cysteine Reactivity

A multi-faceted approach is essential to rigorously characterize the reactivity of this compound with cysteine residues. The following experimental workflows provide a comprehensive strategy, from initial screening to detailed kinetic analysis.

Figure 2: A tiered experimental workflow for characterizing the cysteine reactivity of a test compound.

Tier 1: In Vitro Thiol Reactivity Screening

Objective: To obtain an initial assessment of the compound's reactivity towards a model thiol.

Methodology: Glutathione (GSH) Depletion Assay

Glutathione, a tripeptide containing cysteine, serves as an excellent model for cellular thiols.[6] Its depletion upon reaction with an electrophilic compound can be monitored using various methods, such as Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.[6][7]

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add the GSH solution to achieve a final concentration of approximately 40-50 µM.[8]

-

Add varying concentrations of the test compound.

-

Incubate the plate at room temperature for a defined period (e.g., 10-60 minutes).[8]

-

Add the DTNB solution to each well.[7]

-

Measure the absorbance at 405-412 nm using a plate reader.[6][7]

-

-

Data Analysis:

-

A decrease in absorbance compared to the vehicle control (DMSO) indicates depletion of GSH and suggests reactivity of the compound.

-

Calculate the percentage of GSH depletion for each concentration of the test compound.

-

Trustworthiness Check: Include a positive control (e.g., N-ethylmaleimide, a known thiol-reactive compound) and a negative control (a non-reactive structural analog if available) to validate the assay performance.

Tier 2: Peptide Reactivity Analysis by Mass Spectrometry

Objective: To confirm direct adduction of the compound to a cysteine-containing peptide.

Methodology: LC-MS Analysis of a Model Peptide

A synthetic peptide containing a single cysteine residue provides a more specific system to study the reaction. High-resolution mass spectrometry (HRMS) is then used to identify the formation of the covalent adduct.[9]

Protocol:

-

Reaction Setup:

-

Incubate a cysteine-containing peptide with an equimolar or slight excess of this compound in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) at room temperature.

-

Take time points and quench the reaction by adding an equal volume of 1% formic acid.

-

-

LC-MS Analysis:

-

Data Interpretation:

-

Look for a new peak in the chromatogram corresponding to the peptide-compound adduct.

-

The mass of the adduct should be equal to the mass of the peptide plus the mass of the compound minus the mass of HBr.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the adduct and confirm the site of modification on the cysteine residue.[9]

-

Authoritative Grounding: The use of mass spectrometry to characterize covalent modifications of proteins and peptides is a well-established and powerful technique.[9][10][11][12]

Tier 3: Intact Protein Mass Spectrometry

Objective: To determine if the compound reacts with cysteine residues within the context of a folded protein.

Methodology: Intact Protein LC-MS

This experiment assesses the reactivity in a more biologically relevant context.[13] A well-characterized protein with a known number of accessible cysteine residues is used as the substrate.

Protocol:

-

Protein Incubation:

-

Incubate the target protein with an excess of this compound under native conditions (e.g., PBS, pH 7.4).

-

-

Sample Preparation and LC-MS:

-

Desalt the protein sample using a reverse-phase C4 ZipTip or a similar device.

-

Analyze the intact protein by LC-MS.

-

-

Data Analysis:

-

Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.

-

A mass shift corresponding to the addition of the compound (minus HBr) indicates covalent modification.[13]

-

Tier 4: Kinetic Analysis of Covalent Modification

Objective: To determine the rate of the covalent reaction.

Methodology: The kinetics of covalent inhibitors are often described by a two-step mechanism, characterized by an initial reversible binding step (KI) followed by an irreversible covalent bond formation step (kinact).[14][15][16] The overall efficiency of the covalent modification is represented by the second-order rate constant, kinact/KI.[17]

Protocol:

-

Experimental Setup:

-

Use a suitable assay to monitor the activity of the target protein over time (e.g., a fluorescence-based activity assay).

-

-

Kinetic Measurement:

-

Pre-incubate the target protein with various concentrations of this compound for different periods.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time.

-

-

Data Analysis:

-

Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed rate constant (kobs).

-

Plot kobs versus the inhibitor concentration. The slope of this line provides the second-order rate constant, kinact/KI.[17]

-

Quantitative Data Summary

| Parameter | Experimental Method | Typical Value Range | Significance |

| IC50 (GSH Depletion) | Thiol Reactivity Screen | 1 - 100 µM | Initial indication of general thiol reactivity. |

| Adduct Mass Shift (Peptide) | Peptide Reactivity LC-MS | Calculated based on compound and peptide mass | Confirms 1:1 covalent adduction. |

| % Protein Modification | Intact Protein LC-MS | 0 - 100% | Indicates the extent of labeling under specific conditions. |

| kinact/KI | Kinetic Analysis | 102 - 106 M-1s-1 | Second-order rate constant; a key measure of covalent efficiency.[17] |

Cell-Based Target Engagement and Selectivity

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment.[18][19][20][21][22] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[20][22]

Protocol:

-

Cell Treatment: Treat cells with the compound or vehicle.

-

Heating: Heat cell lysates or intact cells across a temperature gradient.

-

Analysis: Analyze the amount of soluble target protein at each temperature by Western blot or mass spectrometry.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]

Methodology: Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic technique used to assess the selectivity of a covalent inhibitor across the proteome.[23][24][25][26]

Protocol:

-

Probe Synthesis: Synthesize a version of the compound with a reporter tag (e.g., an alkyne for click chemistry).[25][26]

-

Cellular Labeling: Treat cells with the probe.

-

Analysis: Lyse the cells, "click" on a fluorescent dye or biotin, and identify the labeled proteins by gel-based methods or mass spectrometry.[27][28]

The systematic evaluation of this compound's reactivity with cysteine residues requires a tiered and comprehensive experimental approach. By combining in vitro reactivity assays, detailed kinetic analysis, and cell-based target engagement and selectivity studies, a thorough understanding of its potential as a covalent modifier can be achieved. The methodologies presented here provide a robust framework for such investigations, emphasizing the importance of validated protocols and a deep understanding of the underlying chemical principles.

References

-

The characterization of protein post-translational modifications by mass spectrometry. PubMed. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]

-

Mapping protein post-translational modifications with mass spectrometry. PubMed - NIH. [Link]

-

The GSH depletion assay. Bio-protocol. [Link]

-

Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]

-

Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]

-

ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers. [Link]

-

Ligand Discovery by Activity-Based Protein Profiling. PubMed Central. [Link]

-

Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. PubMed Central. [Link]

-

A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. [Link]

-

Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. [Link]

-

In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. PubMed. [Link]

-

Analysis and Functional Prediction of Reactive Cysteine Residues. PMC - NIH. [Link]

-

Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

-

Novel Mass Spectrometry Methods for the Analysis of Covalent and Non-Covalent Protein Structures and Their Influence on the Functions of Therapeutic Proteins. UMass ScholarWorks. [Link]

-

Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells. ACS Publications. [Link]

-

Quantitative reactivity profiling predicts functional cysteines in proteomes. PMC - NIH. [Link]

-

A perspective on cysteine-reactive activity-based probes. RSC Publishing. [Link]

-

Modification of cysteine residues and disulfide bonds using BrPDs 1 and DiBrPDs 2, respectively. ResearchGate. [Link]

-

Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. NIH. [Link]

-

Activity-based protein profiling: A graphical review. ResearchGate. [Link]

-

Reactive-cysteine profiling for drug discovery. PubMed Central. [Link]

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC - NIH. [Link]

-

Glutathione Assay. AMSBIO. [Link]

-

Total Glutathione ( GSH ) Assay. NWLSS. [Link]

-

Thiol-thiol cross-clicking using bromo-ynone reagents. ResearchGate. [Link]

-

Glutathione Assay (Colorimetric). G-Biosciences. [Link]

-

Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. PMC - NIH. [Link]

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. emerypharma.com [emerypharma.com]

- 10. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mapping protein post-translational modifications with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [scholarworks.umass.edu]

- 13. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - PMC [pmc.ncbi.nlm.nih.gov]

- 16. shop.carnabio.com [shop.carnabio.com]

- 17. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]

- 24. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Unmasking the Interactome: A Technical Guide to Identifying Protein Targets of Bromo-Pyridinyl Compounds in Proteomics

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[1][2] When functionalized with a bromine atom, the resulting bromo-pyridinyl moiety offers a versatile starting point for designing chemical probes aimed at elucidating drug mechanisms of action and discovering new therapeutic targets. This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for identifying the biological targets of bromo-pyridinyl compounds using modern chemoproteomic strategies. We will delve into the causality behind experimental design, present detailed protocols for target discovery, and discuss methods for validating potential protein-ligand interactions, thereby providing a self-validating system for robust target identification.

The Bromo-Pyridinyl Scaffold: A Nexus of Affinity and Reactivity

The bromo-pyridinyl scaffold is more than a simple structural motif; it is a carefully chosen starting point for chemical probe design. The pyridine core itself is a bioisostere of benzene but with a key distinction: the nitrogen atom acts as a hydrogen bond acceptor, significantly influencing binding affinity and specificity within protein pockets.[1] The bromine atom serves a dual purpose. In many contexts, it acts as a key interaction point, fitting into hydrophobic pockets or forming halogen bonds. In other designs, it serves as a synthetic handle for further modification, allowing for the attachment of reporter tags or reactive groups.

The strategic placement of the bromine can also modulate the reactivity of the pyridine ring or adjacent functional groups, a critical consideration in the design of both reversible and irreversible (covalent) inhibitors.[3][4] Covalent inhibitors, which form a stable bond with their target protein, have seen a resurgence in drug discovery, offering benefits like enhanced potency and prolonged duration of action.[5][6][7] Understanding these properties is fundamental to selecting the appropriate proteomic strategy for target deconvolution.

Caption: Bromo-pyridinyl scaffold as a versatile probe core.

Chemoproteomic Strategies for Target Deconvolution

Identifying the specific protein(s) a small molecule interacts with in the complex environment of a cell is a primary challenge in chemical biology.[8] Chemoproteomics provides a powerful suite of tools to address this challenge directly within a native biological system.[9] The choice of strategy depends on the compound's mechanism of action and the design of the chemical probe.

Affinity-Based Protein Profiling (AfBPP)

AfBPP is the cornerstone technique for identifying targets of non-covalent inhibitors.[10][11] The principle is straightforward: the bromo-pyridinyl compound is modified with a linker and immobilized on a solid support (e.g., agarose or magnetic beads). This "bait" is then incubated with a cell lysate or tissue homogenate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry (MS).[12][13]

A critical component of a trustworthy AfBPP experiment is the competition control. To distinguish true binding partners from proteins that interact non-specifically with the matrix or linker, a parallel experiment is run where the lysate is pre-incubated with an excess of the free, non-immobilized bromo-pyridinyl compound.[12] True targets will bind the free compound, preventing their capture by the immobilized probe. These proteins will therefore be depleted in the competition sample, allowing for confident identification through quantitative proteomics.

Caption: High-level workflow for Affinity-Based Protein Profiling.

Activity-Based Protein Profiling (ABPP)

ABPP is designed to map the functional state of enzymes in complex proteomes.[14] This method is particularly powerful for covalent inhibitors, where the bromo-pyridinyl compound might be part of a larger molecule containing a reactive "warhead" (e.g., an acrylamide or chloroacetamide) that forms a covalent bond with a nucleophilic amino acid residue (like cysteine or serine) in the protein's active site.[6][7]

An ABPP probe typically consists of three parts: the recognition element (the bromo-pyridinyl scaffold), a reactive group, and a reporter tag (e.g., an alkyne or azide for click chemistry).[14] By treating cells or lysates with this probe, a covalent label is attached to the target proteins. These labeled proteins can then be enriched and identified. ABPP provides a direct readout of enzyme activity and can be used in a competitive format to determine the potency and selectivity of covalent inhibitors.[15][16]

Case Studies and Known Target Classes

The bromo-pyridinyl scaffold has been successfully employed to target several important protein families.

| Compound Class/Example | Target Protein Family | Proteomic Method | Key Insight | Reference |

| Pyrido[2,3-d]pyrimidines | Protein Kinases (e.g., RICK, p38α) | Affinity-Based (Immobilized Ligand) | Identified both tyrosine and serine/threonine kinases as targets, revealing broader therapeutic potential for inflammatory responses. | [17] |

| BET Bromodomain Inhibitors | Bromodomain and Extra-Terminal (BET) Family (e.g., BRD4) | Thermal Proteome Profiling, Affinity Chromatography | Development of selective chemical probes to study the epigenetic roles of BET proteins in cancer and inflammation. | [18] |

| Kojic Acid Analogue (with 2-pyrido, 4-bromo) | Transcriptional Enhanced Associate Domain (TEAD) | Thiol Conjugation Assay, FP | Covalently targets a cysteine in the central pocket of TEAD, disrupting the TEAD-YAP interaction critical in some cancers. | [3][4] |

| Pyridinyl-based Kinase Probes | Broad Kinome | Activity-Based (Kinobeads), Competition Binding | Used in broad-spectrum kinase profiling to assess the selectivity of inhibitors across the human kinome. | [19][20] |

These examples underscore the utility of the bromo-pyridinyl scaffold in generating potent and selective probes. Kinases and bromodomains are particularly common targets due to the ability of the pyridine nitrogen to interact with key residues in their respective binding pockets.[17][18][21][22]

Detailed Experimental Protocol: AfBPP for Target ID

This protocol provides a self-validating workflow for identifying the targets of a novel bromo-pyridinyl compound using AfBPP with a competition control.

Objective: To identify specific protein targets of Compound-X from a human cell lysate.

Materials:

-

Compound-X-linker-beads (e.g., NHS-activated sepharose beads)

-

Free Compound-X (for competition)

-

Human cell line (e.g., HEK293T, HeLa)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, protease inhibitor cocktail)

-

Wash Buffer (e.g., Lysis Buffer with 500 mM NaCl)

-

Elution Buffer (e.g., 2% SDS in 100 mM Tris-HCl pH 7.6)

-

DTT, Iodoacetamide (IAA)

-

Sequencing-grade Trypsin

-

Mass Spectrometry equipment (e.g., Orbitrap-class mass spectrometer)

Step-by-Step Methodology:

Part 1: Proteome Preparation

-

Cell Culture & Harvest: Culture cells to ~80-90% confluency. Harvest by scraping, wash twice with ice-cold PBS, and pellet cells by centrifugation.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Causality: The non-ionic detergent (NP-40) solubilizes membrane proteins without denaturing most protein complexes, preserving native interactions. Protease inhibitors prevent target degradation.

-

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (clarified proteome).

-

Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 2-5 mg/mL).

Part 2: Affinity Enrichment 5. Competition (Control Sample): To one aliquot of lysate, add free Compound-X to a final concentration of 50 µM. Incubate for 1 hour at 4°C on a rotator.

- Causality: This step allows the free compound to occupy the binding sites of its true targets, which will prevent them from binding to the immobilized probe later.

- Probe Incubation: To all samples (with and without free competitor), add the Compound-X-linker-beads. Incubate for 2-4 hours at 4°C on a rotator.

- Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 5 times with ice-cold Wash Buffer.

- Causality: The high salt concentration (500 mM NaCl) in the Wash Buffer is crucial for disrupting low-affinity, non-specific electrostatic interactions, thereby reducing background noise.

Part 3: Sample Preparation for Mass Spectrometry 8. On-Bead Digestion: After the final wash, resuspend the beads in a buffer suitable for digestion (e.g., 50 mM Ammonium Bicarbonate). 9. Reduction & Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.

- Causality: Reduction breaks disulfide bonds, and alkylation caps the resulting free thiols, preventing them from reforming and ensuring proper protein unfolding for efficient digestion.

- Digestion: Add sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio). Incubate overnight at 37°C with shaking.

- Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

- Desalting: Clean up the peptides using a C18 StageTip or ZipTip to remove salts and detergents that interfere with MS analysis. Elute peptides in a solvent compatible with LC-MS/MS (e.g., 80% acetonitrile, 0.1% formic acid).

Part 4: Data Acquisition and Analysis 13. LC-MS/MS: Analyze the desalted peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[23][24] 14. Database Searching: Search the resulting raw data against a human protein database (e.g., UniProt) to identify peptides and proteins. 15. Quantitative Analysis: Use a label-free quantification (LFQ) approach to compare protein abundances between the control (probe only) and the competition sample (probe + free compound). True targets should show a significant decrease in abundance in the competition sample.

Caption: Principle of competitive binding for target validation.

Interpreting Data and Validating Hits

The output of the quantitative proteomic analysis is a list of proteins with their corresponding abundance ratios. True targets are identified as those with a significant, statistically validated reduction in signal in the competition sample.

Table: Example Quantitative Data from a Competitive AfBPP Experiment

| Protein ID (UniProt) | Gene Name | log₂(Fold Change) [Competition/Control] | p-value | Annotation |

| P04049 | ABL1 | -4.8 | 1.2e-5 | Validated Hit |

| Q06278 | RICK | -4.1 | 5.6e-5 | Validated Hit |

| P35968 | BRD4 | -3.9 | 8.1e-5 | Validated Hit |

| P62258 | TUBB | -0.2 | 0.85 | Non-specific binder |

| P08670 | VIM | -0.1 | 0.91 | Non-specific binder |

Follow-up validation is essential and can include:

-

Orthogonal Assays: Confirming direct binding using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins.

-

Cellular Thermal Shift Assay (CETSA): Demonstrating target engagement in intact cells by showing that compound binding stabilizes the target protein against thermal denaturation.

-

Functional Assays: If the target is an enzyme, demonstrating inhibition of its activity in vitro or in cell-based assays. For a bromodomain, one might test for disruption of its interaction with acetylated histones.[22][25]

Conclusion and Future Directions